Cas no 862712-45-6 (1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid)

1-4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a furan ring and a trifluoromethyl group, integrated with a piperidine-4-carboxylic acid moiety. This structure imparts unique physicochemical properties, including enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, while the carboxylic acid functionality allows for further derivatization. Its well-defined molecular architecture is advantageous for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s high purity and structural specificity support precise research applications.
1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid structure
862712-45-6 structure
商品名:1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid
CAS番号:862712-45-6
MF:C15H14N3O3F3
メガワット:341.285
MDL:MFCD05861920
CID:3059790
PubChem ID:19576824

1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • <br>1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylic acid
    • 1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid
    • MJB71245
    • AKOS000311987
    • 1-[4-(2-FURYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID
    • BBL040229
    • STK350030
    • 1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylicacid
    • MFCD05861920
    • 1-[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
    • 1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylic acid
    • 862712-45-6
    • CS-0240803
    • 1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
    • EN300-230156
    • MDL: MFCD05861920
    • インチ: InChI=1S/C15H14F3N3O3/c16-15(17,18)12-8-10(11-2-1-7-24-11)19-14(20-12)21-5-3-9(4-6-21)13(22)23/h1-2,7-9H,3-6H2,(H,22,23)
    • InChIKey: KKRUPLJGYAXYEZ-UHFFFAOYSA-N
    • ほほえんだ: C1=COC(=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 341.09872580Da
  • どういたいしつりょう: 341.09872580Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid セキュリティ情報

1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-230156-5.0g
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 95%
5.0g
$1038.0 2024-06-20
Enamine
EN300-230156-10.0g
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 95%
10.0g
$1860.0 2024-06-20
Enamine
EN300-230156-0.1g
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 95%
0.1g
$132.0 2024-06-20
Enamine
EN300-230156-0.25g
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 95%
0.25g
$189.0 2024-06-20
Enamine
EN300-230156-1.0g
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 95%
1.0g
$381.0 2024-06-20
Enamine
EN300-230156-10g
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 95%
10g
$1860.0 2023-09-15
1PlusChem
1P00JFAO-100mg
1-[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 95%
100mg
$219.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311473-100mg
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 97%
100mg
¥3088.00 2024-04-28
Ambeed
A253822-1g
1-(4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-4-carboxylic acid
862712-45-6 97%
1g
$192.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1311473-50mg
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
862712-45-6 97%
50mg
¥1917.00 2024-04-28

1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 関連文献

1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acidに関する追加情報

Compound CAS No 862712-45-6: 1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic Acid

The compound with CAS No 862712-45-6, known as 1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a pyrimidine ring system, a furan substituent, and a trifluoromethyl group, all of which contribute to its distinctive chemical properties and potential biological activities.

Recent studies have highlighted the potential of this compound as a small molecule inhibitor targeting specific kinase enzymes. The pyrimidine core of the molecule is a common feature in many approved drugs, particularly in the realm of oncology, where kinase inhibitors play a pivotal role in cancer treatment. The furan substituent at the 4-position of the pyrimidine ring is believed to enhance the molecule's ability to interact with the active site of its target enzyme, thereby improving its inhibitory potency. Additionally, the trifluoromethyl group at the 6-position introduces electron-withdrawing effects, which can stabilize the molecule's conformation and enhance its pharmacokinetic properties.

One of the most intriguing aspects of this compound is its bioavailability. Preclinical studies have demonstrated that it exhibits excellent absorption and distribution properties, making it a promising candidate for oral administration. Furthermore, its metabolic stability has been evaluated in vitro using human liver microsomes, revealing that it undergoes minimal phase I metabolism, which suggests a favorable safety profile and reduced risk of drug-drug interactions.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the construction of the pyrimidine ring via a Biginelli reaction, followed by functionalization with the furan and trifluoromethyl groups. The final step involves coupling the piperidine carboxylic acid moiety using peptide coupling reagents. This synthetic route has been optimized to ensure high yields and excellent purity, making it suitable for large-scale production if clinical trials prove successful.

In terms of therapeutic applications, this compound has shown particular promise in cancer research. Preclinical models have demonstrated that it effectively inhibits tumor growth by targeting key signaling pathways involved in cell proliferation and survival. Moreover, its ability to penetrate solid tumors has been validated in animal studies, highlighting its potential as an effective anticancer agent.

Another area where this compound has shown potential is in neurodegenerative diseases. Emerging research suggests that it may modulate pathways associated with neuroinflammation and oxidative stress, two hallmark features of conditions such as Alzheimer's disease and Parkinson's disease. While these findings are still in their early stages, they underscore the versatility of this compound across multiple therapeutic areas.

From an environmental perspective, the compound's ecotoxicological profile has been assessed to ensure minimal impact on non-target organisms. Studies indicate that it exhibits low toxicity to aquatic life, which aligns with current regulatory requirements for pharmaceutical compounds.

In conclusion, CAS No 862712-45-6 represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with favorable pharmacokinetic properties and diverse biological activities, positions it as a compelling candidate for further development in both oncology and neurodegenerative disease therapeutics. As research continues to unfold, this compound has the potential to make a significant impact on human health.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:862712-45-6)1-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylpiperidine-4-carboxylic acid
A1183693
清らかである:99%/99%
はかる:1g/5g
価格 ($):173.0/518.0